molecular formula C16H20N6O2 B15114599 3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15114599
M. Wt: 328.37 g/mol
InChI Key: PREFNIZXMJLJHC-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. . This intermediate is then coupled with a pyridazine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound may be explored for its properties in creating novel materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine ring with a triazole-pyrrolidine moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C16H20N6O2/c1-21-9-14(18-20-21)16(23)22-7-6-11(8-22)10-24-15-5-4-13(17-19-15)12-2-3-12/h4-5,9,11-12H,2-3,6-8,10H2,1H3

InChI Key

PREFNIZXMJLJHC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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